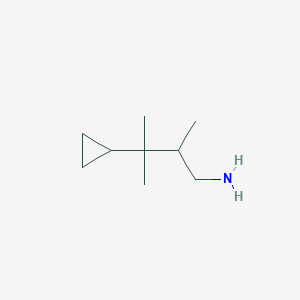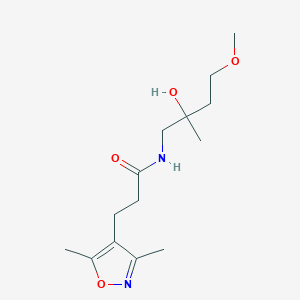![molecular formula C15H16N6O3S B2782668 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide CAS No. 1291859-06-7](/img/structure/B2782668.png)
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a triazole ring, and a methoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps. The starting materials often include 2-aminobenzamide and 2-methoxyethylamine. The synthesis process generally follows these steps:
Formation of Quinazolinone Core: The reaction between 2-aminobenzamide and 2-methoxyethylamine under acidic conditions forms the quinazolinone core.
Introduction of Sulfanyl Group: The quinazolinone intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of Triazole Ring: The final step involves the cyclization of the intermediate with a triazole precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyethyl group but differs in the core structure.
Phenethylamine: Lacks the quinazolinone and triazole rings.
Bromine Compounds: Similar in their potential for substitution reactions but differ significantly in structure.
Uniqueness
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide is unique due to its combination of a quinazolinone core, a triazole ring, and a methoxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propriétés
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-24-7-6-21-13(23)10-4-2-3-5-11(10)18-15(21)25-8-12(22)19-14-16-9-17-20-14/h2-5,9H,6-8H2,1H3,(H2,16,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMSZTKYJXEGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)
![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2782586.png)
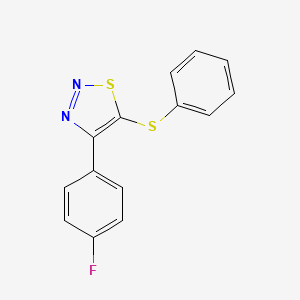
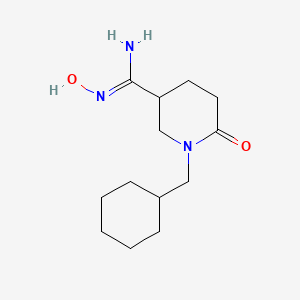
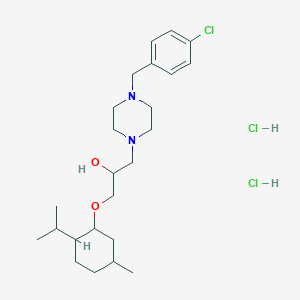
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
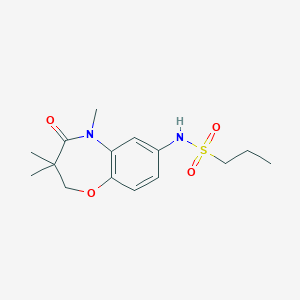

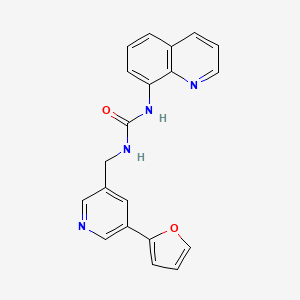
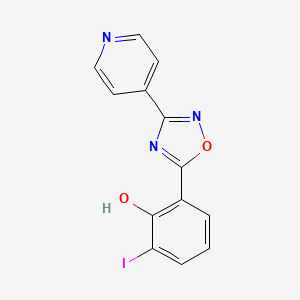
![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B2782600.png)
